2-Propyl-1,3,4-oxadiazole
Overview
Description
2-Propyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agriculture. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,4-oxadiazole typically involves the cyclization of N-acylhydrazones under oxidative conditions. Common reagents used in this process include oxygen, iodine, or bromine . Another method involves the dehydration of hydrazides in the presence of various dehydrating agents .
Industrial Production Methods: Industrial production of this compound can be achieved through high-throughput synthesis methodologies. These methods integrate synthesis and purification platforms to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or bromine.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The oxadiazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, bromine, and oxygen.
Dehydrating Agents: Various dehydrating agents are used for the cyclization of hydrazides.
Major Products: The major products formed from these reactions include substituted oxadiazoles, which can have various functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Propyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are crucial for cancer cell proliferation.
Pathway Modulation: It affects pathways like the NF-kB signaling pathway and tubulin polymerization, contributing to its anticancer activity.
Comparison with Similar Compounds
2-Propyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals like Oxolamine and Prenoxdiazine.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely used in medicinal chemistry for its anticancer and enzyme inhibitory properties.
Uniqueness: The unique aspect of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-propyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-3-5-7-6-4-8-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSHXTRKRLOBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613975 | |
Record name | 2-Propyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-62-4 | |
Record name | 2-Propyl-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13148-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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